

Application Notes and Protocols for AC1903 in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: AC1903

Cat. No.: B1664771

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Introduction

AC1903 is a small molecule inhibitor primarily targeting the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a non-selective cation channel permeable to Ca^{2+} .^{[1][2]} TRPC5 channels are implicated in a variety of physiological and pathological processes, making them a target of interest in drug discovery.^[3] These application notes provide a comprehensive guide for utilizing **AC1903** in patch-clamp electrophysiology to study TRPC5 and other related ion channels.

Mechanism of Action and Selectivity

AC1903 acts as a specific and selective blocker of the TRPC5 channel.^{[1][4]} However, it is important to note that while it shows high potency for TRPC5, it can also inhibit other TRP channels at higher concentrations. Studies have shown that **AC1903** can also affect TRPC4, and to a lesser extent, TRPC3, TRPC6, and TRPV4 channels.^{[3][5][6]} Therefore, careful dose-response experiments are recommended to ensure target specificity in your experimental system. The inhibitory effect of **AC1903** on TRPC5 is reversible upon washout.^[6]

Data Presentation: Quantitative Analysis of AC1903 Inhibition

The following table summarizes the reported inhibitory concentrations (IC50) of **AC1903** on various TRP channels, providing a clear reference for its potency and selectivity.

Target Ion Channel	Reported IC50 (μM)	Cell Type	Notes
TRPC5	4.06[1]	Cell-free assay	High potency in a cell-free system.
TRPC5	14.7[2][7]	HEK-293 cells	Potency in a whole-cell patch-clamp assay.
TRPC4	>100[8][9]	-	Weak inhibition observed.
TRPC6	No significant effect[2]	-	Selective against TRPC6 at tested concentrations.
TRPC3, TRPC4, TRPC6, TRPV4	1.8 - 18[3]	A498 renal cancer cells	Shows activity against multiple TRPC channels in this cell line.

Experimental Protocols

This section provides a detailed protocol for investigating the inhibitory effects of **AC1903** on TRPC5 channels using whole-cell patch-clamp electrophysiology.

Cell Preparation (HEK-293 cells stably expressing human TRPC5)

- Cell Culture:** Culture HEK-293 cells stably expressing human TRPC5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 μg/mL streptomycin, and a selection antibiotic (e.g., G418, 500 μg/mL). Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Cell Plating for Electrophysiology:** Two days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.

Solutions and Reagents

- **AC1903** Stock Solution: Prepare a 10 mM stock solution of **AC1903** in dimethyl sulfoxide (DMSO).[1][8] Store at -20°C.[8][9] The final DMSO concentration in the recording solution should be kept below 0.1% to avoid solvent effects.
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.
- TRPC5 Agonist: Riluzole can be used to activate TRPC5 channels. Prepare a stock solution in DMSO.

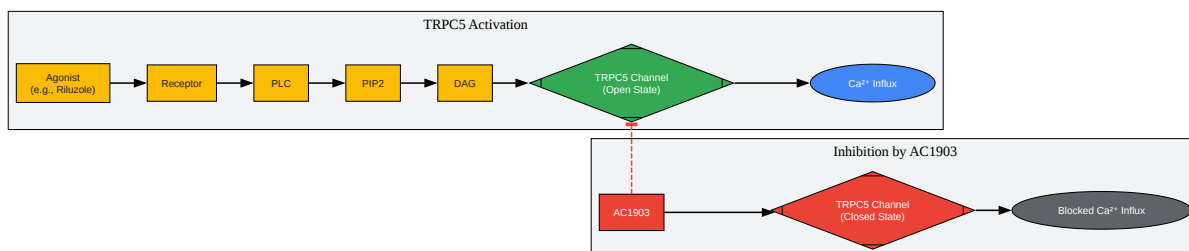
Patch-Clamp Electrophysiology Protocol (Whole-Cell Configuration)

- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
- Establish Whole-Cell Configuration:
 - Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
 - Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.
 - Upon contacting the cell, release the positive pressure to form a high-resistance (GΩ) seal.
 - Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- Data Acquisition:
 - Clamp the cell membrane potential at -60 mV.

- Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC5 currents.
- Establish a stable baseline recording of the TRPC5 current in the presence of a TRPC5 agonist (e.g., riluzole).
- Perfuse the cell with the extracellular solution containing the desired concentration of **AC1903**.
- Record the current inhibition by **AC1903**.
- To test for reversibility, wash out the **AC1903**-containing solution with the standard extracellular solution.
- Data Analysis:
 - Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) before and after **AC1903** application.
 - Calculate the percentage of current inhibition for each **AC1903** concentration.
 - Plot the concentration-response curve and fit it with a Hill equation to determine the IC₅₀ value.

Visualizations

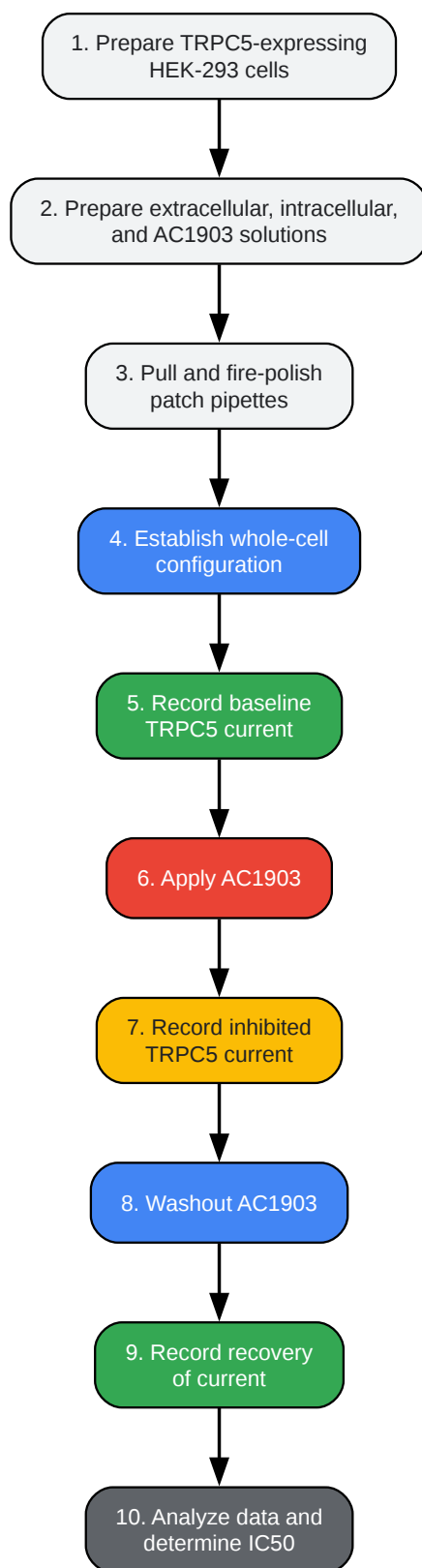
Signaling Pathway of TRPC5 Inhibition by AC1903



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Caption: TRPC5 channel activation and inhibition by **AC1903**.

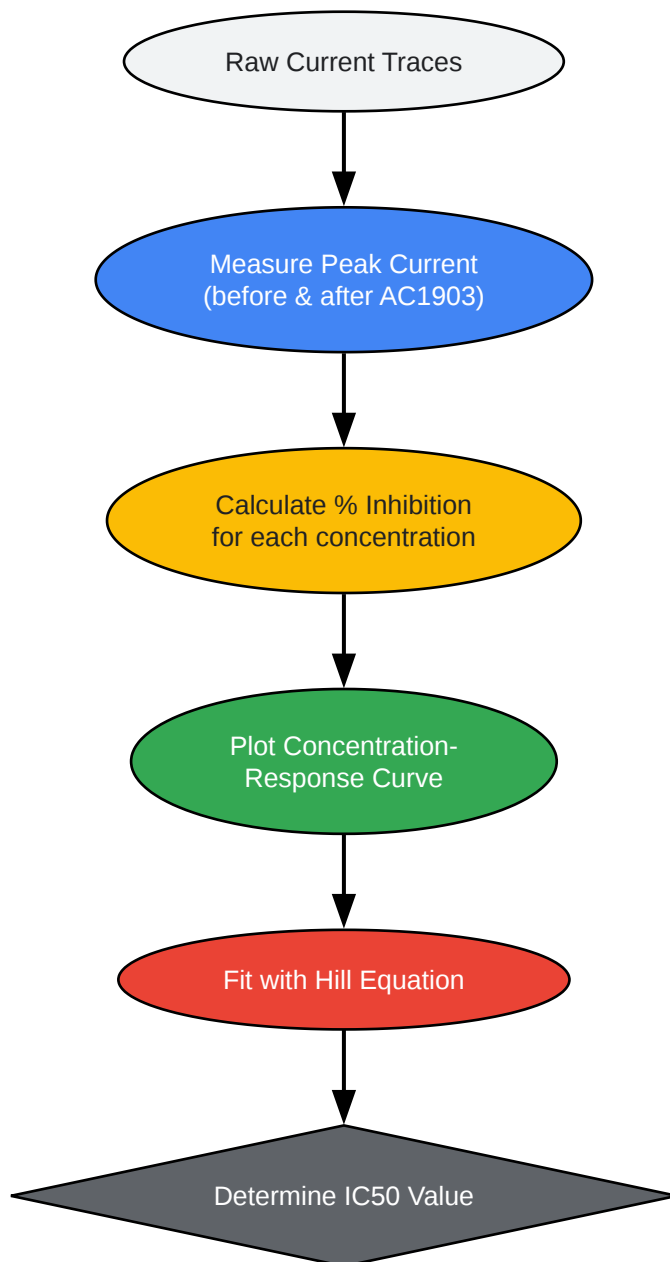
Experimental Workflow for Patch-Clamp Analysis of AC1903



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Caption: Workflow for **AC1903** patch-clamp experiments.

Logical Diagram for Data Analysis



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Caption: Data analysis workflow for determining **AC1903** IC₅₀.

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